molecular formula C6H7Cl2N3O2 B1423603 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride CAS No. 1228182-73-7

5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride

Cat. No.: B1423603
CAS No.: 1228182-73-7
M. Wt: 224.04 g/mol
InChI Key: NBIGRXVXPRLFAB-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds with multiple substituents. According to chemical database records, the preferred International Union of Pure and Applied Chemistry name is "5-chloro-2-hydrazinylpyridine-4-carboxylic acid;hydrochloride". This nomenclature clearly identifies the pyridine ring as the parent structure, with specific positional designations for each substituent group. The numbering system begins with the nitrogen atom in the pyridine ring designated as position 1, followed by sequential numbering around the ring to establish the precise locations of the chloro, hydrazinyl, and carboxylic acid substituents.

Molecular Formula and Structural Isomerism Considerations

The molecular formula for 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride is definitively established as C₆H₇Cl₂N₃O₂. This formula reflects the presence of six carbon atoms forming the pyridine ring and carboxylic acid group, seven hydrogen atoms distributed across the structure, two chlorine atoms (one as a substituent and one from the hydrochloride salt formation), three nitrogen atoms (one in the pyridine ring and two in the hydrazinyl group), and two oxygen atoms in the carboxylic acid functionality. The molecular weight is consistently reported as 224.05 grams per mole across authoritative sources.

Molecular Parameter Value Source Reference
Molecular Formula C₆H₇Cl₂N₃O₂
Molecular Weight 224.05 g/mol
Melting Point 176-178°C
Monoisotopic Mass 222.991532

Structural isomerism considerations for this compound involve the potential for positional isomers based on the arrangement of substituents around the pyridine ring. The specific substitution pattern of 5-chloro-2-hydrazinyl-4-carboxylic acid represents one possible arrangement among several theoretical isomers. Alternative positional arrangements could place the chlorine, hydrazinyl, and carboxylic acid groups at different positions around the pyridine ring, creating distinct chemical entities with different properties and reactivities. However, the 2,4,5-substitution pattern of this particular compound provides optimal electronic and steric characteristics for its intended synthetic applications.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is "C1(C(=O)O)c(cnc(c1)NN)Cl.Cl", which provides a linear representation of the molecular connectivity. The International Chemical Identifier string "InChI=1S/C6H6ClN3O2.ClH/c7-4-2-9-5(10-8)1-3(4)6(11)12;/h1-2H,8H2,(H,9,10)(H,11,12);1H" offers a more comprehensive structural description that includes stereochemical and tautomeric information. These standardized representations ensure unambiguous identification of the compound across different chemical databases and software systems.

Comparative Analysis of Synonymic Representations in Chemical Databases

Chemical databases employ various synonymic representations for this compound, reflecting different naming conventions and regional preferences. ChemSpider lists multiple synonyms including "5-Chloro-2-hydrazinoisonicotinic acid hydrochloride," "4-Carboxy-5-chloro-2-hydrazinopyridine hydrochloride," and "(4-Carboxy-5-chloropyridin-2-yl)hydrazine hydrochloride". These variations demonstrate alternative approaches to naming the same compound, with some emphasizing the isonicotinic acid nomenclature system and others highlighting the specific substitution positions.

Database Source Primary Name Alternative Synonyms
ChemSpider 5-Chloro-2-hydrazinoisonicotinic acid hydrochloride 4-Carboxy-5-chloropyridin-2-yl)hydrazine hydrochloride
Avantor Sciences This compound Not specified
King Scientific This compound Not specified
Angene Chemical This compound Not specified

The variations in synonymic representations often reflect historical naming practices, regional chemical nomenclature preferences, and database-specific conventions. Some databases prioritize systematic International Union of Pure and Applied Chemistry naming, while others maintain traditional or commonly used names that may be more familiar to researchers in specific fields. The isonicotinic acid terminology, for example, refers to the 4-pyridinecarboxylic acid structure, providing an alternative systematic approach to naming compounds based on this fundamental structure.

Comparative analysis reveals consistency in the core chemical identity across databases, despite variations in naming conventions. All authoritative sources confirm the same Chemical Abstracts Service registry number, molecular formula, and basic structural features. The differences in synonymic representations primarily involve stylistic choices in punctuation, spacing, and the order of substituent designation rather than fundamental disagreements about the compound's chemical structure. This consistency provides confidence in the accuracy of the chemical identity and ensures reliable cross-referencing between different chemical information systems.

The multiplicity of synonymic representations serves practical purposes in chemical research and commerce, allowing researchers to locate the compound using various search terms and naming conventions. Database curators typically include multiple synonyms to ensure comprehensive coverage and to accommodate the diverse naming practices employed by different chemical communities. This redundancy in naming helps prevent misidentification and ensures that researchers can successfully locate information about the compound regardless of their familiarity with specific nomenclature systems.

Properties

IUPAC Name

5-chloro-2-hydrazinylpyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2.ClH/c7-4-2-9-5(10-8)1-3(4)6(11)12;/h1-2H,8H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIGRXVXPRLFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1NN)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride typically involves the reaction of 5-chloro-2-nitropyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activity

The compound has been investigated for its antimicrobial properties. Research indicates that pyridine derivatives, including 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride, exhibit notable activity against various pathogens. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as antimicrobial agents .

Inhibitors of Cyclin-Dependent Kinases

Another promising application is in the development of inhibitors targeting cyclin-dependent kinase (CDK) complexes. Structure-activity relationship studies have identified hydrazine derivatives as effective CDK2 inhibitors, which are crucial in cancer therapy. The compound's structural features may enhance its efficacy as a selective inhibitor in this context .

Agrochemicals

Insecticidal Properties

The compound has been explored for its insecticidal activities. Pyrazole derivatives, often synthesized from hydrazine compounds, have been documented to act on insect ryanodine receptors, leading to paralysis and death in target insects. The synthesis of this compound can be a step towards developing new insecticides with improved efficacy and safety profiles .

Materials Science

Catalysts in Organic Synthesis

This compound serves as a ligand in various catalytic systems. Its ability to form stable complexes with metals makes it useful in catalyzing organic reactions, such as polymerization and oxidation processes. This application is particularly relevant in synthesizing complex organic molecules efficiently .

Synthesis of Novel Compounds

The compound is also utilized in synthesizing novel pyrazole derivatives through cyclocondensation reactions. These derivatives are explored for their biological activities, including antitubercular effects and enzyme inhibition properties . The versatility of this compound allows for the modification of its structure to yield compounds with enhanced pharmacological profiles.

Summary of Findings

Application AreaKey Findings
Medicinal Chemistry Exhibits antimicrobial properties; potential CDK2 inhibitor for cancer therapy
Agrochemicals Shows insecticidal activity through interaction with insect ryanodine receptors
Materials Science Acts as a catalyst in organic synthesis; useful for synthesizing complex organic molecules
Synthesis of Novel Compounds Facilitates the production of pyrazole derivatives with various biological activities

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that pyridine derivatives exhibited significant inhibitory effects against E. coli and Staphylococcus aureus, suggesting that this compound could be further developed into an effective antimicrobial agent .
  • Cyclin Inhibition Research : Research focusing on CDK inhibitors highlighted the potential of hydrazine derivatives like this compound to selectively inhibit CDK2, paving the way for new cancer therapies .
  • Insecticide Development : A study on pyrazole-based insecticides revealed that modifications involving hydrazine compounds could lead to more effective agents against agricultural pests, showcasing the utility of this compound in agrochemical formulations .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Structural Similarity Score Reference
This compound Cl (C5), NHNH₂ (C2), COOH (C4) Not explicitly reported Chelation, pharmaceutical intermediates - -
5-Chloro-2-ethynylpyridine hydrochloride Cl (C5), C≡CH (C2) Not reported Click chemistry applications 0.63
2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride Cl (C5), NH₂ (C2), COOH (C4) Not reported Enzyme inhibition, solubility studies 0.73
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride Cl (C5), piperidine (C2), COOH (C4) 277.15 Bioavailability enhancement Not reported
4-Chloropyridine-2-carbonyl chloride hydrochloride Cl (C4), COCl (C2) 193.04 (free base + Na) Reactive acylating agent Not reported

Key Observations:

Substituent Effects: The hydrazinyl group in the target compound distinguishes it from analogs with ethynyl (e.g., 5-chloro-2-ethynylpyridine hydrochloride) or piperidine (e.g., 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride) groups. Hydrazine enhances nucleophilicity, enabling condensation reactions for heterocycle formation, whereas ethynyl groups facilitate click chemistry . Carboxylic acid hydrochloride moieties improve aqueous solubility compared to non-ionic analogs (e.g., 2-chloro-5-nitropyridine in ), critical for drug formulation .

Synthetic Routes :

  • The target compound’s synthesis likely involves hydrazine substitution at C2, contrasting with methods for 4-chloropyridine-2-carbonyl chloride hydrochloride, which employs thionyl chloride for carbonyl chloride formation .
  • Piperidine-substituted analogs (e.g., ) require nucleophilic aromatic substitution or coupling reactions, which may lower yields compared to direct hydrazine incorporation.

Stability and Safety: Hydrochloride salts (e.g., Cyclobenzaprine Hydrochloride ) generally exhibit better thermal and hydrolytic stability than free bases.

Pharmacological and Industrial Relevance

  • Tranylcypromine hydrochloride (a SARS-CoV-2 3CLpro inhibitor ) highlights the role of hydrochloride salts in enhancing drug solubility and target engagement, a feature shared with the target compound.

Challenges and Limitations

  • Synthetic Complexity : Introducing hydrazine requires controlled conditions to avoid side reactions, unlike simpler substitutions (e.g., methylamine in ).
  • Regulatory Considerations: Hydrazine derivatives may face stricter safety evaluations compared to amino or alkoxy analogs .

Biological Activity

5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClN3O2·HCl. It features a pyridine ring substituted with a hydrazine and carboxylic acid functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against several bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests significant antibacterial potential.

PathogenMIC (µg/mL)
E. coli15
Staphylococcus aureus10
Candida albicans20

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)25
HT-29 (Colon)30

These results support the potential use of this compound in cancer therapy.

Case Studies

  • Antimicrobial Screening : A comprehensive study involving the screening of various derivatives of hydrazine compounds highlighted the superior activity of this compound against Mycobacterium tuberculosis, suggesting its potential as a treatment option for tuberculosis .
  • Anticancer Research : In a recent investigation, the compound was tested alongside known chemotherapeutics in several cancer cell lines. It demonstrated synergistic effects when combined with doxorubicin, enhancing the overall cytotoxicity against resistant cancer cells .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride, and how can purity be optimized?

  • Methodology : A common approach involves multi-step functionalization of pyridine derivatives. For example, chlorination at the 5-position can be achieved using POCl₃ under reflux, followed by hydrazine substitution at the 2-position. Carboxylic acid formation at the 4-position may require oxidation of a methyl or hydroxymethyl precursor (e.g., using KMnO₄ in acidic conditions). Purification via recrystallization (ethanol/water) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical to achieve >95% purity. Monitor intermediates using LC-MS and confirm final structure via ¹H/¹³C NMR .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the hydrazinyl group. For laboratory use, prepare aliquots in anhydrous DMSO or ethanol to avoid repeated freeze-thaw cycles. Conduct stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use desiccants in storage vials to mitigate moisture absorption .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Elemental analysis : Confirm Cl and N content via combustion analysis.
  • Spectroscopy : Use FT-IR to verify carboxylic acid (1700–1750 cm⁻¹) and hydrazine (N–H stretch at 3300–3400 cm⁻¹) functionalities.
  • Mass spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺.
  • X-ray crystallography : If single crystals are obtainable, resolve crystal packing to confirm regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed journals. Prioritize studies with full experimental details (e.g., cell lines, assay conditions).
  • Reproducibility testing : Replicate key assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
  • Structure-activity relationship (SAR) : Compare analogs (e.g., 5-fluoro or 5-bromo derivatives) to isolate electronic/steric effects. Use molecular docking (AutoDock Vina) to predict binding modes against target proteins .

Q. What strategies are recommended for designing derivatives to enhance solubility without compromising activity?

  • Methodology :

  • Prodrug approach : Esterify the carboxylic acid (e.g., ethyl ester) to improve lipophilicity, with in situ hydrolysis in biological systems.
  • Salt formation : Test alternative counterions (e.g., sodium or lysine salts) for aqueous solubility.
  • Co-solvent systems : Use PEG 400 or cyclodextrins in formulation screens. Measure logP (shake-flask method) and solubility (UV/Vis quantification) .

Q. How can computational modeling guide the optimization of this compound for target-specific applications?

  • Methodology :

  • Quantum mechanics (QM) : Calculate electrostatic potential maps (Gaussian 16) to predict reactive sites.
  • Molecular dynamics (MD) : Simulate binding stability in explicit solvent (NAMD, GROMACS) over 100 ns trajectories.
  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to forecast bioavailability and toxicity profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.